molecular formula C20H15Cl2N3O3 B2457650 3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 338402-69-0

3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No.: B2457650
CAS No.: 338402-69-0
M. Wt: 416.26
InChI Key: BYGYINCQVTVXKJ-CMDGGOBGSA-N
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Description

3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and dimethoxyanilino groups attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichlorobenzonitrile with 2,4-dimethoxyaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as chloroform or ethyl acetate and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-dichlorophenyl)-5-[(E)-2-[(2,4-dimethoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile stands out due to its unique combination of dichlorophenyl and dimethoxyanilino groups attached to an isoxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-[(E)-2-(2,4-dimethoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O3/c1-26-12-6-7-16(18(10-12)27-2)24-9-8-17-13(11-23)20(25-28-17)19-14(21)4-3-5-15(19)22/h3-10,24H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGYINCQVTVXKJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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